Kaliotoxin

Description

Properties

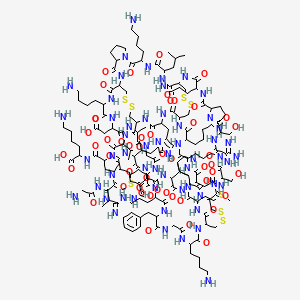

IUPAC Name |

6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C171H283N55O49S8/c1-13-89(8)134(222-148(253)101(48-50-130(237)238)204-163(268)132(87(4)5)220-126(233)72-178)165(270)212-110(70-125(181)232)153(258)221-133(88(6)7)164(269)203-97(39-20-26-56-175)144(249)216-117-82-281-278-79-114-154(259)201-103(52-65-277-12)147(252)210-109(69-124(180)231)152(257)199-98(42-29-59-187-170(182)183)140(245)197-96(38-19-25-55-174)143(248)215-116-81-280-279-80-115(217-145(250)100(47-49-123(179)230)202-160(265)120-44-32-62-225(120)167(272)113(78-228)196-129(236)76-191-138(243)112(77-227)213-158(117)263)156(261)207-106(66-86(2)3)150(255)205-104(40-21-27-57-176)166(271)224-61-31-45-121(224)162(267)219-118(83-282-283-84-119(218-151(256)108(209-157(116)262)68-93-73-186-85-192-93)159(264)223-135(91(10)229)168(273)226-63-33-46-122(226)161(266)206-105(169(274)275)41-22-28-58-177)155(260)200-95(37-18-24-54-173)141(246)211-111(71-131(239)240)149(254)193-90(9)136(241)189-74-127(234)195-102(51-64-276-11)146(251)198-99(43-30-60-188-171(184)185)142(247)208-107(67-92-34-15-14-16-35-92)137(242)190-75-128(235)194-94(139(244)214-114)36-17-23-53-172/h14-16,34-35,73,85-91,94-122,132-135,227-229H,13,17-33,36-72,74-84,172-178H2,1-12H3,(H2,179,230)(H2,180,231)(H2,181,232)(H,186,192)(H,189,241)(H,190,242)(H,191,243)(H,193,254)(H,194,235)(H,195,234)(H,196,236)(H,197,245)(H,198,251)(H,199,257)(H,200,260)(H,201,259)(H,202,265)(H,203,269)(H,204,268)(H,205,255)(H,206,266)(H,207,261)(H,208,247)(H,209,262)(H,210,252)(H,211,246)(H,212,270)(H,213,263)(H,214,244)(H,215,248)(H,216,249)(H,217,250)(H,218,256)(H,219,267)(H,220,233)(H,221,258)(H,222,253)(H,223,264)(H,237,238)(H,239,240)(H,274,275)(H4,182,183,187)(H4,184,185,188) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRARWAGTAUYUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCCN)CC7=CC=CC=C7)CCCNC(=N)N)CCSC)C)CC(=O)O)CCCCN)CCCCN)CC(C)C)NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC(=O)CNC(=O)C(NC1=O)CO)CO)CCC(=O)N)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C171H283N55O49S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4150 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145199-73-1 | |

| Record name | 145199-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and isolation of Kaliotoxin from Androctonus mauretanicus mauretanicus venom.

A Potent Blocker of Potassium Channels from Androctonus mauretanicus mauretanicus Venom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kaliotoxin (KTX), a neurotoxin derived from the venom of the North African scorpion, Androctonus mauretanicus mauretanicus. This compound is a potent and selective blocker of certain potassium channels, making it a valuable tool for neurobiological research and a potential lead compound in drug development.

Introduction

This compound is a 38-amino acid polypeptide that was first identified as a peptidyl inhibitor of high conductance Ca2+-activated K+ channels (BK channels)[1][2]. Subsequent research has revealed that it also potently blocks voltage-gated potassium channels, particularly those of the Kv1.1, Kv1.2, and Kv1.3 subtypes[3]. This dual activity, combined with its high affinity and specificity, has made this compound a subject of significant scientific interest. This document details the key methodologies for its isolation and characterization, presents its biochemical and pharmacological properties in a structured format, and visualizes the experimental workflows and its mechanism of action.

Biochemical and Pharmacological Properties of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Source | Androctonus mauretanicus mauretanicus venom | [1][4] |

| Molecular Weight | ~4 kDa (4149.89 Da) | [1][3][4][5] |

| Amino Acid Residues | 38 | [4][6] |

| Formula | C171H283N55O49S8 | [4] |

| Structure | Single polypeptide chain with 3 disulfide bridges | [3] |

Table 2: Pharmacological Activity of this compound

| Target Channel | Dissociation Constant (Kd) | Assay Conditions | Reference |

| BK Channels (Mollusc Neurons) | 20 nM | Whole-cell and unitary current blockage | [1][2] |

| Kv1.1 Channels | In the 10 nM range | Further analysis after initial BK channel focus | [5] |

| Kv1.3 Channels | 10 pM | Further analysis after initial BK channel focus | [5] |

| Rat Brain Synaptosomal Membranes | 10 pM | Radiolabelled 125I KTX binding | [7] |

Table 3: Toxicity of this compound

| Parameter | Value | Administration Route | Animal Model | Reference |

| LD50 | 6-9 pmol/mouse | Intracerebroventricular injection | Mice | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound. These protocols are synthesized from various sources describing the purification of toxins from scorpion venom.

Venom Milking and Preparation

Crude venom is obtained from mature Androctonus mauretanicus mauretanicus scorpions, typically through electrical stimulation of the telson.

-

Venom Extraction: Scorpions are carefully handled, and a pair of electrodes are applied to the post-abdomen to deliver weak electrical pulses (e.g., 12V). The venom is collected in a sterile container.

-

Solubilization and Clarification: The collected venom is dissolved in a suitable buffer, such as 0.1% trifluoroacetic acid (TFA) in water. The solution is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet any insoluble material. The supernatant, containing the soluble venom components, is carefully collected.

-

Lyophilization: The clarified venom solution is freeze-dried to obtain a stable powder, which can be stored at -20°C or lower for long-term use.

Purification of this compound by HPLC

A multi-step high-performance liquid chromatography (HPLC) process is typically employed to isolate this compound from the complex venom mixture.

-

Initial Fractionation (Reverse-Phase HPLC):

-

Column: A C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in ultrapure water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% of mobile phase B over a specified time (e.g., 60 minutes) at a flow rate of 1 mL/min.

-

Detection: The eluate is monitored by UV absorbance at 280 nm.

-

Fraction Collection: Fractions corresponding to distinct peaks are collected.

-

-

Secondary Purification (Ion-Exchange Chromatography):

-

Fractions from the initial RP-HPLC step that show activity (determined by electrophysiological assays) are pooled and subjected to further purification.

-

Column: A cation-exchange column (e.g., Mono S).

-

Mobile Phase A: A low ionic strength buffer (e.g., 0.1 M ammonium acetate, pH 8.5).

-

Mobile Phase B: A high ionic strength buffer (e.g., 0.5 M ammonium acetate, pH 8.5).

-

Gradient: A linear gradient of increasing ionic strength is used to elute the bound peptides.

-

Detection and Collection: As with the RP-HPLC step, UV absorbance is used for detection, and fractions are collected.

-

-

Final Polishing (Reverse-Phase HPLC):

-

The active fractions from the ion-exchange chromatography are further purified using a different reverse-phase column (e.g., C8) with a shallower acetonitrile gradient to achieve homogeneity.

-

Electrophysiological Assays

The patch-clamp technique is the gold standard for characterizing the effects of this compound on ion channels.

-

Cell Preparation: Neurons or other cells expressing the target potassium channels are cultured on coverslips.

-

Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Data Acquisition: A patch-clamp amplifier and data acquisition system are used to apply voltage commands and record the resulting ion channel currents.

-

Toxin Application: this compound is applied to the extracellular side of the cell membrane at various concentrations to determine its effect on the potassium currents.

-

Data Analysis: The recorded currents are analyzed to determine the inhibitory concentration (IC50) or the dissociation constant (Kd) of this compound for the specific channel subtype.

Amino Acid Sequencing

The primary structure of the purified this compound is determined using a combination of Edman degradation and mass spectrometry.

-

Reduction and Alkylation: The disulfide bridges in the toxin are reduced and then alkylated to prevent them from reforming.

-

Edman Degradation: The N-terminal amino acid is derivatized, cleaved, and identified. This process is repeated sequentially for the entire peptide.

-

Mass Spectrometry: The precise molecular mass of the intact toxin and its fragments (generated by enzymatic digestion) is determined to confirm the sequence and identify any post-translational modifications.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes and concepts related to this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Mechanism of action of this compound on a potassium channel.

Conclusion

This compound, isolated from the venom of Androctonus mauretanicus mauretanicus, is a valuable molecular probe for studying the structure and function of potassium channels. Its high affinity and selectivity for specific channel subtypes have facilitated a deeper understanding of their physiological roles. The methodologies outlined in this guide provide a framework for the isolation and characterization of this compound and similar venom-derived peptides. Further research into the structure-activity relationships of this compound may lead to the development of novel therapeutics for a range of channelopathies and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Proteomic Analysis of the Venoms from the Most Dangerous Scorpions in Morocco: Androctonus mauritanicus and Buthus occitanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic characterization and proteomic profiling of venoms from the medically important Androctonus species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analysis by high-performance liquid chromatography of Androctonus mauretanicus mauretanicus (black scorpion) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]

Kaliotoxin: A Technical Guide to its Sequence, Composition, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaliotoxin (KTX) is a potent neurotoxin isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus. It is a 38-amino acid peptide that functions as a highly selective blocker of voltage-gated potassium channels, particularly the Kv1.3 and to a lesser extent, the large-conductance calcium-activated potassium (BK) channels.[1][2][3] The strategic blockade of these channels makes this compound a valuable molecular tool for studying the physiological roles of potassium channels and a potential therapeutic lead for autoimmune diseases and other channelopathies. This technical guide provides an in-depth overview of this compound's peptide sequence, amino acid composition, and the experimental methodologies used for its characterization.

Peptide Sequence and Amino Acid Composition

The primary structure of this compound consists of a single polypeptide chain of 38 amino acids with a molecular weight of approximately 4149.89 Da.[3] The sequence is characterized by the presence of six cysteine residues that form three disulfide bridges, crucial for its three-dimensional structure and biological activity.

Table 1: Amino Acid Sequence of this compound

| 1 | Gly | 11 | Ser | 21 | Ala | 31 | Arg |

| 2 | Val | 12 | Pro | 22 | Gly | 32 | Lys |

| 3 | Glu | 13 | Gln | 23 | Met | 33 | Cys |

| 4 | Ile | 14 | Cys | 24 | Arg | 34 | His |

| 5 | Asn | 15 | Leu | 25 | Phe | 35 | Cys |

| 6 | Val | 16 | Lys | 26 | Gly | 36 | Thr |

| 7 | Lys | 17 | Pro | 27 | Lys | 37 | Pro |

| 8 | Cys | 18 | Cys | 28 | Cys | 38 | Lys |

| 9 | Ser | 19 | Lys | 29 | Met | ||

| 10 | Gly | 20 | Asp | 30 | Asn |

Disulfide Bridges: Cys8-Cys28, Cys14-Cys33, Cys18-Cys35[3]

Table 2: Amino Acid Composition of this compound

| Amino Acid | Code | Count |

| Glycine | Gly | 4 |

| Valine | Val | 2 |

| Glutamic Acid | Glu | 1 |

| Isoleucine | Ile | 1 |

| Asparagine | Asn | 2 |

| Lysine | Lys | 5 |

| Cysteine | Cys | 6 |

| Serine | Ser | 2 |

| Proline | Pro | 3 |

| Glutamine | Gln | 1 |

| Leucine | Leu | 1 |

| Aspartic Acid | Asp | 1 |

| Alanine | Ala | 1 |

| Methionine | Met | 2 |

| Arginine | Arg | 2 |

| Phenylalanine | Phe | 1 |

| Histidine | His | 1 |

| Threonine | Thr | 1 |

| Total | 38 |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from scorpion venom is a multi-step process involving venom extraction followed by chromatographic separation.

a. Venom Extraction:

A common method for venom extraction from scorpions involves electrical stimulation.

-

Procedure:

-

Scorpions are carefully handled and secured.

-

Mild electrical pulses (e.g., 8-10 V) are applied to the telson (the venom gland).

-

The expelled venom is collected in a chilled container (e.g., -2 to 2°C) to minimize enzymatic degradation.

-

The collected venom is then typically lyophilized (freeze-dried) for long-term storage and to obtain a stable powder.

-

b. Purification by High-Performance Liquid Chromatography (HPLC):

Crude scorpion venom is a complex mixture of proteins, peptides, and other molecules. Reverse-phase HPLC is a standard technique for purifying this compound.

-

Protocol:

-

The lyophilized crude venom is dissolved in an appropriate aqueous solvent (e.g., 0.1% trifluoroacetic acid in water).

-

The solution is clarified by centrifugation to remove any insoluble material.

-

The supernatant is injected into a reverse-phase HPLC column (e.g., a C18 column).

-

The peptides are eluted using a linear gradient of an organic solvent (e.g., acetonitrile) containing a low concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).

-

Fractions are collected and monitored for absorbance at 280 nm.

-

The fractions containing this compound are identified by their retention time and further analyzed for purity and activity.

-

Re-chromatography of the active fractions under similar or slightly modified conditions may be necessary to achieve homogeneity.[4]

-

Peptide Sequencing and Amino Acid Analysis

a. Edman Degradation for Peptide Sequencing:

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[3][5]

-

Protocol:

-

The purified this compound is immobilized on a solid support.

-

Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.

-

Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography (e.g., HPLC).

-

The cycle is repeated for the new N-terminal amino acid of the shortened peptide.

-

b. Amino Acid Analysis:

This technique determines the relative abundance of each amino acid in the peptide.

-

Protocol:

-

Hydrolysis: The purified this compound is hydrolyzed into its constituent amino acids, typically by incubation in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Derivatization: The free amino acids are derivatized with a reagent (e.g., PITC) to make them detectable by HPLC.

-

Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC.

-

Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a standard mixture of amino acids.

-

Electrophysiological Analysis of Channel Blocking Activity

The patch-clamp technique is the gold standard for studying the effects of toxins on ion channels in living cells.[6][7]

-

Protocol (Whole-Cell Configuration):

-

Cell Preparation: Cells expressing the target ion channel (e.g., Kv1.3) are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip (1-3 MΩ resistance) is filled with an intracellular-like solution and connected to an amplifier.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

-

Recording: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

-

Toxin Application: this compound is applied to the extracellular solution, and the effect on the ion channel currents is recorded. A reduction in the current amplitude indicates channel blockade.

-

Mechanism of Action and Signaling Pathway

This compound physically occludes the pore of the Kv1.3 channel.[1] The positively charged side chain of a lysine residue (K27) in this compound is thought to enter the channel's outer vestibule and interact with the selectivity filter, thereby preventing the passage of potassium ions.[1]

The Kv1.3 channel plays a critical role in the activation of T-lymphocytes. During an immune response, T-cell activation leads to an influx of Ca²⁺, which is essential for downstream signaling pathways that result in cytokine production and cell proliferation. The efflux of K⁺ through Kv1.3 channels helps to maintain the negative membrane potential required for sustained Ca²⁺ influx. By blocking Kv1.3, this compound inhibits this K⁺ efflux, leading to membrane depolarization. This depolarization reduces the driving force for Ca²⁺ entry, thereby dampening T-cell activation and the subsequent immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ehu.eus [ehu.eus]

- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Mechanism of Action of Kaliotoxin on Voltage-Gated Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaliotoxin (KTX), a 38-amino acid peptide isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent blocker of specific subtypes of voltage-gated potassium (Kv) channels and large-conductance calcium-activated potassium (BK) channels.[1][2] Its high affinity and selectivity for certain Kv channels, particularly Kv1.1 and Kv1.3, have made it a valuable molecular tool for studying the structure and function of these channels and a potential therapeutic lead for autoimmune diseases and other channelopathies.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding site, its effect on channel gating, and its subtype selectivity. Detailed methodologies for key experimental techniques used to characterize the toxin-channel interaction are also presented, along with illustrative diagrams of the underlying molecular processes and experimental workflows.

Introduction to this compound and its Targets

Voltage-gated potassium (Kv) channels are transmembrane proteins crucial for regulating neuronal excitability, muscle contraction, and immune cell function.[5] They are tetrameric structures forming a central pore through which potassium ions selectively pass across the cell membrane. The Kv1 subfamily, including Kv1.1, Kv1.2, and Kv1.3, are prominent targets for various neurotoxins.

This compound is a member of the α-KTx family of scorpion toxins and shares structural homology with other well-characterized potassium channel blockers like charybdotoxin and iberiotoxin.[1][2] Its primary targets are Kv1.1, Kv1.2, and Kv1.3 channels, as well as BK channels.[2][6][7] The differential expression of these channel subtypes in various tissues underlies the diverse physiological effects of this compound.

Mechanism of Action: A Pore-Blocking Model

The predominant mechanism by which this compound inhibits potassium channel function is through a physical occlusion of the ion conduction pathway. This "pore-blocking" model is supported by extensive structural and functional studies.

The Binding Site: The Outer Vestibule

This compound binds to the external vestibule of the potassium channel, a shallow depression at the extracellular entrance to the pore.[1] The interaction is primarily mediated by electrostatic and hydrophobic interactions between residues on the toxin and the channel.

The Critical Residue: Lysine-27

A key residue in this compound responsible for its blocking activity is Lysine-27 (K27).[1] The long, positively charged side chain of this lysine residue inserts into the narrowest part of the pore, the selectivity filter, effectively plugging the channel and preventing the passage of potassium ions.[1] Mutagenesis studies where K27 is replaced with other amino acids have demonstrated a significant reduction or complete loss of blocking activity, confirming its critical role.

Induced Conformational Changes

Beyond simple pore occlusion, evidence suggests that the binding of this compound can induce a conformational change in the selectivity filter of the channel.[1] This alteration in the channel's structure further contributes to the inhibition of ion flow. The interaction between K27 and the glycine-tyrosine-glycine-aspartate (GYGD) signature sequence of the selectivity filter is thought to be crucial for this induced fit.[5]

A diagram illustrating the pore-blocking mechanism of this compound is presented below:

Quantitative Data: Affinity of this compound for Potassium Channels

The potency of this compound's blocking activity varies among different potassium channel subtypes. This selectivity is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The following table summarizes the reported affinity values for this compound and its analog, Aam-KTX.

| Toxin | Channel Subtype | Affinity Metric | Value (nM) | Reference(s) |

| This compound | Kv1.1 | IC50 | ~1 | [8] |

| Kv1.2 | IC50 | - | ||

| Kv1.3 | IC50 | - | [8] | |

| BK (KCa1.1) | Kd | 20 | [2][6] | |

| Aam-KTX | Kv1.1 | - | Ineffective | [7] |

| Kv1.2 | EC50 | 10.4 ± 1.5 | [7] | |

| Kv1.3 | EC50 | 1.1 ± 0.02 | [7] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of electrophysiological, biochemical, and computational techniques. This section provides an overview of the methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effect of toxins on ion channel function. It allows for the measurement of ionic currents across the entire cell membrane.

Objective: To measure the inhibitory effect of this compound on voltage-gated potassium currents.

Materials:

-

Cell line expressing the target Kv channel (e.g., HEK293 or CHO cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Using the micromanipulator, approach a single cell with the patch pipette and apply gentle positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to gain electrical access to the cell's interior (whole-cell mode).

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to activate the Kv channels and record the resulting potassium currents.

-

Establish a stable baseline recording.

-

-

Toxin Application:

-

Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

-

Continuously record the potassium currents during toxin application until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after toxin application.

-

Calculate the percentage of current inhibition for different toxin concentrations.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

A workflow diagram for a typical patch-clamp experiment is shown below:

Radioligand Binding Assays

These assays are used to determine the binding affinity and density of receptors in a tissue or cell preparation.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of radiolabeled this compound to membranes containing Kv channels.

Materials:

-

Membrane preparation from cells or tissues expressing the target Kv channel

-

Radiolabeled this compound (e.g., with 125I)

-

Unlabeled this compound (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation:

-

In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of radiolabeled this compound.

-

For each concentration, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each concentration.

-

Plot specific binding as a function of the free radioligand concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

-

Molecular Modeling and Simulation

Computational methods are used to visualize the interaction between this compound and the potassium channel at an atomic level and to predict binding affinities.

Objective: To generate a structural model of the this compound-Kv channel complex and to analyze the key interactions.

Methodology:

-

Homology Modeling: If the experimental structure of the target Kv channel is not available, a homology model can be built using the amino acid sequence and a known structure of a related channel as a template.

-

Molecular Docking:

-

Use docking software (e.g., AutoDock, RosettaDock) to predict the binding pose of this compound in the outer vestibule of the channel.

-

The docking algorithm samples a large number of possible orientations and conformations of the toxin relative to the channel and scores them based on a force field.

-

-

Molecular Dynamics (MD) Simulation:

-

The most promising docked complex is used as the starting point for an MD simulation.

-

The complex is placed in a simulated membrane and water environment.

-

The simulation calculates the movements of all atoms in the system over time by integrating Newton's equations of motion.

-

MD simulations provide insights into the stability of the complex, the dynamics of the interaction, and can be used to calculate binding free energies.

-

Logical Relationships and Selectivity

The interaction of this compound with different potassium channel subtypes can be represented in a logical diagram.

Conclusion

This compound is a potent and relatively selective blocker of certain voltage-gated and calcium-activated potassium channels. Its mechanism of action, centered around the physical occlusion of the ion pore by the critical Lysine-27 residue, is a well-established model in toxinology. The quantitative data on its affinity for different channel subtypes highlight its potential for dissecting the physiological roles of these channels. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and its molecular targets, paving the way for the development of novel therapeutic agents.

References

- 1. Computational Methods of Studying the Binding of Toxins From Venomous Animals to Biological Ion Channels: Theory and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3D structure of this compound: is residue 34 a key for channel selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Kv1.1 and Kv1.3 channel blocker, improves associative learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The signature sequence of voltage-gated potassium channels projects into the external vestibule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new this compound selective towards Kv1.3 and Kv1.2 but not Kv1.1 channels expressed in oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Kaliotoxin's Primary Targets: Kv1.1 and Kv1.3 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaliotoxin (KTX), a potent neurotoxin isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, has emerged as a critical pharmacological tool for the study of voltage-gated potassium (Kv) channels. This technical guide provides a comprehensive overview of the interaction between this compound and its primary molecular targets: the Kv1.1 and Kv1.3 channels. By functioning as a high-affinity pore blocker, this compound offers a means to probe the physiological and pathological roles of these channels in excitable and non-excitable cells. This document details the quantitative aspects of this interaction, outlines key experimental methodologies, and visualizes the complex signaling pathways in which Kv1.1 and Kv1.3 participate.

Introduction to this compound and its Targets

This compound is a 38-amino-acid peptide characterized by a stable structure maintained by three disulfide bridges. Its mechanism of action involves the physical occlusion of the ion conduction pore of specific potassium channels. A critical lysine residue at position 27 (K27) in the toxin's sequence inserts into the outer vestibule of the channel, effectively blocking the flow of potassium ions and thereby modulating cellular excitability.[1]

The primary targets of this compound, Kv1.1 and Kv1.3, are members of the Shaker family of voltage-gated potassium channels.

-

Kv1.1 (KCNA1) is predominantly expressed in the nervous system, particularly at the juxtaparanodes of myelinated axons and at the terminals of basket cells in the cerebellum.[2] Its primary function is to regulate neuronal excitability by contributing to the repolarization of the action potential and setting the threshold for firing.[2] Dysfunctional Kv1.1 channels are associated with neurological disorders such as episodic ataxia type 1 and epilepsy.[2]

-

Kv1.3 (KCNA3) is notably expressed in the immune system, especially in T-lymphocytes, as well as in other tissues like the brain and olfactory bulb.[3] In T-cells, Kv1.3 plays a crucial role in the sustained calcium signaling required for activation, proliferation, and cytokine production, making it a significant target for immunomodulatory therapies for autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[3]

Quantitative Analysis of this compound-Channel Interactions

The affinity of this compound for Kv1.1 and Kv1.3 channels has been quantified using various experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of the toxin's potency. Below is a summary of reported IC50 values.

| Toxin | Target Channel | Expression System | IC50 / Ki | Reference |

| This compound (KTX) | Kv1.1 | - | ~1 nM (Ki) | [1] |

| This compound (KTX) | Kv1.3 | - | - | [1][4] |

| This compound (KTX) | Kv1.2 | - | - | [1] |

| Charybdotoxin | Kv1.3 | - | ~2.6 nM (IC50) | [5] |

| Noxiustoxin | Kv1.3 | - | ~1 nM (IC50) | [5] |

Note: The IC50 values can vary depending on the experimental conditions, including the expression system used and the specific recording solutions.

Experimental Protocols

The study of this compound's effects on Kv1.1 and Kv1.3 channels primarily relies on electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell.

Objective: To determine the inhibitory effect of this compound on Kv1.1 or Kv1.3 currents.

Materials:

-

Cells expressing the target channel (e.g., HEK293 cells transfected with Kv1.1 or Jurkat T-cells endogenously expressing Kv1.3).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

-

This compound stock solution.

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Position the coverslip in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -80 mV.

-

To elicit Kv1.1 or Kv1.3 currents, apply depolarizing voltage steps. A typical protocol for Kv1.3 is a series of 200-500 ms steps from -80 mV to +40 mV in 10 mV increments.[6][7][8]

-

Record baseline currents in the absence of the toxin.

-

Perfuse the recording chamber with the external solution containing varying concentrations of this compound.

-

Record the currents at each toxin concentration until a steady-state block is achieved.

-

Analyze the data by measuring the peak current amplitude at a specific voltage step (e.g., +40 mV) and plotting the fractional block as a function of toxin concentration to determine the IC50 value.

Experimental Workflow for Patch-Clamp Analysis

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the channel.

Objective: To determine the binding affinity (Ki) of this compound for Kv1.1 or Kv1.3.

Materials:

-

Membrane preparations from cells expressing the target channel.

-

Radiolabeled ligand (e.g., 125I-labeled this compound or another high-affinity ligand like 125I-Charybdotoxin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a multi-well plate, add a constant amount of membrane preparation to each well.

-

Add a constant, low concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways Involving Kv1.1 and Kv1.3

The blockade of Kv1.1 and Kv1.3 by this compound can have significant downstream effects on cellular signaling.

Kv1.1 in Neuronal Signaling

In neurons, Kv1.1 is a key regulator of membrane excitability. It is often found in complexes with other proteins that modulate its function and localization.

Kv1.1 Signaling Complex in Neurons

References

- 1. researchgate.net [researchgate.net]

- 2. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. This compound, a Kv1.1 and Kv1.3 channel blocker, improves associative learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 8. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Homology of Kaliotoxin with other scorpion toxins like charybdotoxin and iberiotoxin.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the homology between three potent scorpion-derived potassium channel toxins: Kaliotoxin (KTX), Charybdotoxin (ChTX), and Iberiotoxin (IbTX). These toxins are invaluable tools for studying the structure and function of potassium channels and serve as potential leads for drug development. This document summarizes their sequence, structural, and functional relationships, details the experimental protocols used for their characterization, and visualizes key concepts through diagrams.

Sequence Homology

This compound, charybdotoxin, and iberiotoxin belong to the same family of scorpion toxins and exhibit a high degree of sequence homology.[1] They are all relatively short peptides, typically around 37-38 amino acids in length.[2][3] The alignment of their amino acid sequences reveals conserved cysteine residues that form disulfide bridges, which are crucial for their three-dimensional structure and function.[4] A key conserved residue is a lysine at position 27 (in ChTX and KTX), which is known to be critically involved in blocking the pore of potassium channels.[2][5]

Table 1: Amino Acid Sequence Alignment of this compound, Charybdotoxin, and Iberiotoxin

| Toxin | Sequence | Length (amino acids) |

| This compound (KTX) | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | 38 |

| Charybdotoxin (ChTX) | XFTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | 37 |

| Iberiotoxin (IbTX) | QFPDNVCSCTSKECWSVCQRLHNTSRGKCMNKKCRCYN | 37 |

Note: 'X' in the Charybdotoxin sequence represents a pyroglutamic acid residue.

Table 2: Percentage Sequence Identity

| Toxin Pair | Sequence Identity (%) |

| This compound vs. Charybdotoxin | ~44% |

| This compound vs. Iberiotoxin | ~44% |

| Charybdotoxin vs. Iberiotoxin | ~68% |

Structural Homology and Divergence

The three-dimensional structures of this compound, charybdotoxin, and iberiotoxin, determined primarily by Nuclear Magnetic Resonance (NMR) spectroscopy, share a common overall fold.[3][5] This conserved scaffold consists of a short α-helix packed against a three-stranded antiparallel β-sheet, stabilized by three disulfide bonds.[3]

Functional Homology and Specificity

This compound, charybdotoxin, and iberiotoxin are all potent blockers of potassium channels, but they exhibit different specificities. Their primary targets are the voltage-gated Kv1.3 channels and the large-conductance calcium-activated potassium (BK) channels.[2]

-

Charybdotoxin (ChTX) is a potent blocker of both Kv1.3 and BK channels.[7]

-

Iberiotoxin (IbTX) is highly selective for BK channels, showing little to no activity on Kv1.3 channels.[7]

-

This compound (KTX) blocks both Kv1.3 and BK channels, similar to charybdotoxin.[8]

The affinity of these toxins for their target channels is typically in the nanomolar range, as indicated by their dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

Table 3: Functional Activity of this compound, Charybdotoxin, and Iberiotoxin on Potassium Channels

| Toxin | Target Channel | Affinity (Kd / IC50) | Reference |

| This compound (KTX) | BK channels | 2-8 nM (Kd) | [4] |

| Kv1.3 channels | Potent blocker | [8] | |

| Charybdotoxin (ChTX) | BK channels | ~2.1 nM (Kd) | [9] |

| Kv1.3 channels | ~2.6 nM (IC50) | [10] | |

| Ca-activated K channels | ~15 nM (IC50) | [11] | |

| Voltage-gated K channels | ~40 nM (IC50) | [11] | |

| Iberiotoxin (IbTX) | BK channels | ~1.16 nM (Kd) | [12] |

| Kv1.3 channels | Inactive | [1] |

Experimental Protocols

The characterization of these scorpion toxins involves a combination of biochemical, structural, and functional assays.

Toxin Purification and Sequencing

Methodology:

-

Venom Extraction: Crude venom is collected from the scorpion species (Androctonus mauretanicus mauretanicus for KTX, Leiurus quinquestriatus hebraeus for ChTX, and Buthus tamulus for IbTX).

-

Chromatographic Separation: The venom is fractionated using a series of chromatographic techniques, typically including gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the individual toxins.

-

Purity Assessment: The purity of the isolated toxin is assessed by techniques such as polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.

-

Amino Acid Sequencing: The primary structure of the purified toxin is determined by Edman degradation or mass spectrometry-based sequencing.

Structural Determination by NMR Spectroscopy

Methodology:

-

Sample Preparation: A concentrated solution (typically 1-2 mM) of the purified toxin is prepared in an appropriate buffer, often in a mixture of H₂O/D₂O or pure D₂O to observe exchangeable and non-exchangeable protons, respectively.

-

NMR Data Acquisition: A series of two-dimensional NMR experiments are performed, including:

-

Total Correlation Spectroscopy (TOCSY): To identify protons within the same amino acid spin system.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (typically < 5 Å), providing distance constraints.

-

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Can be used as an alternative or complement to NOESY.

-

-

Data Processing and Analysis: The NMR spectra are processed, and the resonances are assigned to specific protons in the amino acid sequence.

-

Structure Calculation: The distance constraints obtained from NOESY data, along with dihedral angle constraints derived from coupling constants, are used as input for structure calculation programs (e.g., X-PLOR, CYANA, or AMBER) to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools that check for stereochemical soundness and agreement with the experimental data.

Functional Characterization by Patch-Clamp Electrophysiology

Methodology:

-

Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes injected with channel-encoding mRNA, or mammalian cell lines stably expressing the channel) are used.

-

Patch-Clamp Recording: The whole-cell or single-channel patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

-

Data Acquisition: The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded in response to voltage steps.

-

Toxin Application: The toxin is applied to the extracellular side of the cell membrane at various concentrations.

-

Data Analysis: The effect of the toxin on the channel currents (e.g., reduction in current amplitude) is measured. The dose-response relationship is then plotted to determine the IC50 or Kd value of the toxin.

Visualizations

Homology and Structural Relationship

References

- 1. Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the three-dimensional structure of iberiotoxin in solution by 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of this compound. Is the 26-32 sequence essential for potassium channel recognition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (1-37) shows structural differences with related potassium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptide toxins and small-molecule blockers of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. smartox-biotech.com [smartox-biotech.com]

- 11. Charybdotoxin blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaliotoxin (KTX), a 38-amino acid peptide derived from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a potent blocker of voltage-gated (Kv) and high-conductance calcium-activated (BK) potassium channels.[1][2] It belongs to a well-studied family of scorpion toxins that includes Charybdotoxin (ChTX), Iberiotoxin (IbTX), and Noxiustoxin (NTX), all of which share a conserved structural scaffold. Despite their homology, these toxins exhibit distinct selectivities and potencies for various potassium channel subtypes. This guide provides an in-depth analysis of the subtle yet critical structural variations that differentiate this compound from its relatives, linking these molecular nuances to functional outcomes. We will explore differences in primary sequence, secondary and tertiary structures, and surface electrostatic properties, supported by quantitative data and detailed experimental methodologies.

Core Structural Motif: The Conserved α/β Scaffold

Most scorpion peptide toxins targeting potassium channels, including this compound and its homologs, adopt a highly stable and compact α/β scaffold.[3][4] This characteristic fold consists of a short α-helix packed against a three-stranded antiparallel β-sheet.[5] The structural integrity of this motif is rigidly maintained by a conserved network of three disulfide bridges, which cross-link the helical and sheet regions.[5][6] This conserved architecture provides a stable framework upon which functional diversity is achieved through variations in the primary amino acid sequence. A critical feature of this family is a highly conserved lysine residue (Lys27 in ChTX and KTX) that functions as a "pore plug," physically occluding the ion conduction pathway by inserting its side chain into the channel's outer vestibule.[1][7]

Key Structural Differentiators of this compound

While sharing the common scaffold, this compound possesses unique structural features that distinguish it from Charybdotoxin and other related toxins. These differences are primarily responsible for its distinct channel selectivity profile.

Primary Amino Acid Sequence

The amino acid sequences reveal significant homology, particularly in the cysteine residues that form the disulfide bridges and the pore-plugging lysine. However, key substitutions are evident, most notably the presence of two proline residues (Pro12 and Pro14) within the region that typically forms a continuous α-helix in other toxins.[7][8]

| Table 1: Amino Acid Sequence Alignment of KTX and Related Toxins | | :--- | :--- | | Toxin | Sequence | | This compound (KTX) | GVEINVKCSGSPQP CP KADKCSCKRKGKCLGKMKCRCYH | | Charybdotoxin (ChTX) | FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYS | | Iberiotoxin (IbTX) | FTDVDCSVSKECWSVCKDLFGVDRGKCMGKKCRCYQ | | Noxiustoxin (NTX) | FTDVDCSVSKECWSVCKDLFGVDRGKCMGKKCRCYN | Cysteine residues are highlighted in yellow. The critical pore-blocking Lysine is highlighted in green. Proline residues unique to KTX's helical region are in bold.

Secondary and Tertiary Structure Distortions

The most significant structural deviation in this compound arises from the two proline residues in its sequence.[7][8]

-

Distorted α-Helix: In ChTX and IbTX, the corresponding region forms a well-defined α-helix. In KTX, the presence of Pro12 and Pro14 disrupts this helical geometry. This results in a shorter, bent, and distorted helix, which includes a 3(10) helix turn in the final three residues.[6][7][8] This kink in the helix is a primary differentiator of KTX's tertiary structure.

-

Altered Molecular Packing: KTX features an increased length in the extended polypeptide structure that precedes the helix. This, combined with the helical distortion, leads to a different packing arrangement of the N-terminal region against the rest of the molecule.[7][8]

-

Modified Lys27 Accessibility: This altered folding directly impacts the solvent accessibility of the critical Lys27 residue.[6][7] The change in orientation and exposure of this key pore-blocking residue is a crucial factor in modulating KTX's interaction with the channel pore and, consequently, its binding affinity and selectivity.

Disulfide Bridge Connectivity

The disulfide bridge pattern is highly conserved across this family of toxins, forming the core of the α/β scaffold. This rigid framework is essential for maintaining the global fold and stability of the peptides.[3]

| Table 2: Conserved Disulfide Bridge Connectivity | | :--- | :--- | :--- | | Toxin Family | Cys Pairing 1 | Cys Pairing 2 | Cys Pairing 3 | | KTX, ChTX, IbTX, NTX | Cys7 - Cys28 | Cys13 - Cys33 | Cys17 - Cys35 | (Residue numbering based on Charybdotoxin sequence for consistency)

Electrostatic Surface Potential

Substitutions of charged and polar residues on the toxin's surface alter the electrostatic potential, which is critical for guiding the toxin to the negatively charged vestibule of the potassium channel. A notable feature in KTX is the anomalously low pKa (4.7-5.2) of the Histidine residue at position 34 (His34).[9] This is due to interactions with nearby lysine residues (including Lys27) and the charged N-terminus.[9] This implies His34 is unprotonated at physiological pH, placing it centrally within a layer of charged groups. It is proposed that such electrostatic effects help to fine-tune the distances between flexible charged side chains, thereby modulating the selectivity for different channel subtypes.[9]

Quantitative Functional Differences

The structural variations described above translate directly into measurable differences in biological activity. KTX, ChTX, and IbTX display distinct profiles of inhibition against various potassium channels.

| Table 3: Comparative Binding Affinities (IC₅₀ / Kd) of KTX and Homologs | | :--- | :--- | :--- | :--- | | Toxin | Target Channel | Affinity (IC₅₀ / Kd) | Reference | | This compound (KTX) | Neuronal BKCa | 20 nM (Kd) |[2] | | | Kv1.3 | ~2-3 nM (Kd) |[1] | | Charybdotoxin (ChTX) | BKCa | ~2.1 nM (Kd) |[10] | | | Kv1.3 | ~1-2 nM (Kd) | | | Iberiotoxin (IbTX) | BKCa | ~1-2 nM (Kd) | | | | Kv1.3 | > 100 nM (Low Affinity) | | (Note: Affinity values can vary based on experimental conditions and model systems.)

Visualization of Structural and Methodological Concepts

Caption: Comparative structural motifs of ChTX and KTX.

Caption: Experimental workflow for toxin characterization.

Experimental Protocols

The structural and functional data presented are derived from established biophysical and electrophysiological techniques.

Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of small peptides like this compound in solution.[5][7][8]

-

Sample Preparation:

-

Purification: this compound is purified from crude scorpion venom using multi-step reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to a powder.

-

Dissolution: For NMR experiments, the sample is dissolved in a specific buffer, typically 90% H₂O/10% D₂O or pure D₂O, to a concentration of 1-2 mM. pH is adjusted accordingly (e.g., pH 3.27).[6] Dioxane may be used as an internal reference.[6]

-

-

Data Acquisition:

-

Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

2D Experiments: A suite of two-dimensional NMR experiments is performed at a controlled temperature (e.g., 35°C).[6]

-

TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for structure determination, as it identifies protons that are close in space (< 5 Å), providing distance restraints between different parts of the peptide. Mixing times are typically set around 100-200 ms.[6]

-

-

-

Structure Calculation:

-

Resonance Assignment: Protons in the spectra are assigned to specific amino acids in the sequence.

-

Restraint Generation: NOESY cross-peaks are integrated, and their intensities are converted into upper-limit distance restraints.

-

Molecular Modeling: Computational software (e.g., Biosym, CYANA) is used to generate a family of 3D structures that satisfy the experimental distance restraints. The final structure represents the ensemble of lowest-energy conformations.

-

Functional Analysis by Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and the effect of blockers like this compound at the single-molecule or whole-cell level.[11][12]

-

Cell Preparation:

-

Expression System: A suitable cell line (e.g., HEK293, CHO) is transiently or stably transfected with the cDNA encoding the specific potassium channel of interest (e.g., Kv1.3).[13]

-

Cell Culture: Cells are cultured under standard conditions until ready for recording.

-

-

Recording and Solutions:

-

Configuration: The whole-cell configuration is commonly used to measure macroscopic currents from the entire cell.[11] A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.[11][13]

-

External Solution (Bath): Contains physiological concentrations of ions, for example (in mM): 138 NaCl, 1.5 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 5 HEPES, 10 glucose, pH adjusted to 7.4.[14]

-

Internal Solution (Pipette): Mimics the intracellular environment, for example (in mM): 135 K-gluconate, 10 NaCl, 10 HEPES, 2 MgCl₂, 1 EGTA, pH adjusted to 7.4.[14]

-

Toxin Application: The external solution containing a known concentration of this compound is perfused into the recording chamber.

-

-

Data Acquisition and Analysis:

-

Voltage Protocol: A voltage-clamp amplifier is used to hold the cell membrane at a specific potential (e.g., -80 mV) and then apply depolarizing voltage steps (e.g., to +40 mV) to open the potassium channels, eliciting an outward K+ current.

-

Measurement of Block: The peak current is measured before and after the application of the toxin. The percentage of current inhibition is calculated.

-

Dose-Response: This process is repeated for a range of toxin concentrations. The resulting data are fitted to a Hill equation to determine the IC₅₀ value, which is the concentration of toxin required to block 50% of the channel current.

-

Conclusion

This compound, while a member of the conserved α/β scaffold family of scorpion toxins, exhibits significant structural distinctions from its homologs like Charybdotoxin and Iberiotoxin. The presence of proline residues induces a critical distortion in the α-helical domain, which alters the overall molecular packing and modifies the accessibility of the pore-blocking Lys27 residue. These subtle changes in tertiary structure, combined with differences in surface electrostatic potential, are the molecular determinants of this compound's unique pharmacological profile. A thorough understanding of these structure-activity relationships, elucidated through NMR spectroscopy and patch-clamp electrophysiology, is paramount for the rational design of novel, highly selective potassium channel modulators for therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel peptidyl inhibitor of neuronal BK-type Ca(2+)-activated K+ channels characterized from Androctonus mauretanicus mauretanicus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NMR sequential assignments and solution structure of chlorotoxin, a small scorpion toxin that blocks chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (1-37) shows structural differences with related potassium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. 3D structure of this compound: is residue 34 a key for channel selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A patch-clamp study of potassium channels and whole-cell currents in acinar cells of the mouse lacrimal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Kaliotoxin to Unravel the Role of Kv1.3 Potassium Channels in Cellular Electrophysiology

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a critical regulator of cellular processes, particularly in the immune system. Its role in T-lymphocyte activation has made it a promising therapeutic target for autoimmune diseases. Kaliotoxin (KTX), a potent and selective peptide blocker of Kv1.3 channels, serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of these channels. This document provides a detailed guide for utilizing this compound in patch-clamp electrophysiology to study Kv1.3 currents, offering comprehensive protocols and data interpretation guidelines for researchers in academia and the pharmaceutical industry.

Mechanism of Action and Selectivity of this compound

This compound, a 38-amino acid peptide isolated from the venom of the scorpion Androctonus mauretanicus, exerts its inhibitory effect by physically occluding the pore of the Kv1.3 channel. This high-affinity interaction effectively blocks the flow of potassium ions, thereby altering the cell's membrane potential. The selectivity of this compound for different potassium channel subtypes is a crucial aspect of its utility. It exhibits a high affinity for Kv1.3, with reported IC50 values in the low nanomolar range, while displaying lower affinity for other channels such as Kv1.1 and Kv1.2.[1] This selectivity allows for the specific interrogation of Kv1.3 function in cells that may express multiple types of potassium channels.

Quantitative Data on this compound Blockade

The following table summarizes the inhibitory potency of this compound on various voltage-gated potassium channels, providing a clear reference for its selectivity profile.

| Channel Subtype | Reported IC50 (nM) | Reference |

| Kv1.3 | 0.1 - 2.6 | [1][2] |

| Kv1.1 | 1.1 | [1] |

| Kv1.2 | 14 - 25 | [1][2] |

Note: IC50 values can vary depending on the experimental conditions, including the expression system (e.g., Xenopus oocytes, mammalian cells) and the specific recording solutions used.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents and Inhibition by this compound

This protocol outlines the steps for recording Kv1.3 currents in the whole-cell patch-clamp configuration and assessing their inhibition by this compound. This method is suitable for studying native Kv1.3 channels in cells like T-lymphocytes or in heterologous expression systems (e.g., HEK293 or CHO cells stably expressing Kv1.3).

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

-

135 NaCl

-

5 KCl

-

1 CaCl₂

-

1 MgCl₂

-

10 HEPES

-

pH adjusted to 7.4 with NaOH

-

Osmolality adjusted to ~290 mOsm

Intracellular (Pipette) Solution (in mM):

-

100 KCl

-

40 KF

-

1 CaCl₂

-

1 MgCl₂

-

10 EGTA

-

10 HEPES

-

pH adjusted to 7.4 with KOH

-

Osmolality adjusted to ~290 mOsm

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 1 µM) of this compound in the extracellular solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent non-specific binding.

-

Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Electrophysiological Recording

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording. For suspension cells like T-lymphocytes, they can be allowed to settle on coated coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish Whole-Cell Configuration:

-

Approach a cell with the patch pipette and apply slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP).

-

Hold the cell at a holding potential of -80 mV or -90 mV to ensure Kv1.3 channels are in a closed state.[1]

-

Filter currents at an appropriate frequency (e.g., 2 kHz) and sample at a higher frequency (e.g., 10 kHz).

-

Voltage Protocol to Elicit Kv1.3 Currents

To isolate and characterize Kv1.3 currents, a specific voltage protocol is applied:

-

Step Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps ranging from -60 mV to +60 mV in 10 or 20 mV increments for a duration of 200-500 ms.[3] This will elicit the characteristic rapidly activating and slowly inactivating outward potassium currents of Kv1.3.

-

Ramp Protocol: A voltage ramp from -100 mV to +100 mV over 150 ms can also be used to quickly assess the current-voltage relationship.[1]

Application of this compound and Data Analysis

-

Baseline Recording: Record stable baseline Kv1.3 currents for several minutes using the chosen voltage protocol.

-

This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Recording of Block: Continuously record the currents as the toxin takes effect. The block of Kv1.3 by this compound is typically rapid.

-

Washout: After observing the maximal block, perfuse the chamber with the control extracellular solution to assess the reversibility of the toxin's effect.

-

Dose-Response Analysis: To determine the IC50 of this compound, apply a range of concentrations to different cells and measure the percentage of current inhibition at each concentration. Plot the percentage of block against the logarithm of the this compound concentration and fit the data with a Hill equation to derive the IC50 value.

Control Experiments

-

Vehicle Control: Perfuse cells with the extracellular solution containing only the vehicle (e.g., 0.1% BSA) to ensure that the vehicle itself does not affect the Kv1.3 currents.

-

Time-Matched Control: Record from a cell for the same duration as a toxin application experiment without applying the toxin to control for any time-dependent changes in current amplitude (rundown).

Signaling Pathway and Experimental Workflow Diagrams

Kv1.3 Channel Signaling in T-Cell Activation

The following diagram illustrates the central role of the Kv1.3 channel in the signaling cascade that leads to T-cell activation. Upon T-cell receptor (TCR) stimulation, an increase in intracellular calcium concentration depolarizes the cell membrane. The subsequent opening of Kv1.3 channels repolarizes the membrane, which maintains the electrochemical gradient necessary for sustained calcium influx through CRAC channels, a critical step for T-cell activation and proliferation.[3][4][5]

Caption: Signaling pathway of Kv1.3 in T-cell activation.

Experimental Workflow for Patch-Clamp Analysis of Kv1.3 with this compound

This diagram outlines the logical flow of a typical patch-clamp experiment designed to investigate the effects of this compound on Kv1.3 currents.

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

This compound is a powerful and specific tool for the investigation of Kv1.3 potassium channels. The detailed protocols and data provided in this application note will enable researchers to effectively utilize patch-clamp electrophysiology to study the role of Kv1.3 in various cellular systems. A thorough understanding of the experimental procedures and the underlying signaling pathways is essential for the successful application of this compound in both basic research and drug discovery efforts targeting the Kv1.3 channel.

References

- 1. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 2. sophion.com [sophion.com]

- 3. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re-place.be [re-place.be]

- 5. Patch Clamp Protocol [labome.com]

Application Notes and Protocols: Characterizing Potassium Channel Blockade by Kaliotoxin in Xenopus Oocytes

Abstract

These application notes provide a comprehensive protocol for the functional characterization of Kaliotoxin (KTX), a potent scorpion-derived neurotoxin, on voltage-gated potassium channels heterologously expressed in Xenopus laevis oocytes. The primary methodology detailed is the two-electrode voltage clamp (TEVC) technique, a robust method for studying the electrophysiological properties of ion channels.[1][2][3] This document includes detailed procedures for oocyte preparation, cRNA injection, electrophysiological recording, and data analysis, as well as quantitative data on this compound's interaction with various potassium channel subtypes.

Introduction

Xenopus laevis oocytes are a widely used and effective heterologous expression system for studying the pharmacology and biophysics of ion channels.[1] Their large size facilitates the injection of channel-encoding cRNA and subsequent electrophysiological measurements.[3] this compound (KTX), isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a polypeptide that potently blocks certain potassium channels.[4] It has shown selectivity for different Kv channel subtypes, making it a valuable tool for dissecting the physiological roles of these channels.[4][5] Notably, Kv1.3 channels, a target of KTX, are implicated in autoimmune disorders, highlighting the therapeutic potential of selective channel blockers.[4] This protocol outlines the essential steps to quantify the inhibitory effects of this compound on specific potassium channels expressed in Xenopus oocytes.

Data Presentation

The inhibitory potency of this compound and its analogs varies across different potassium channel subtypes. The following tables summarize key quantitative data from published literature.

Table 1: Inhibitory Potency of this compound and its Analogs on Voltage-Gated Potassium Channels.

| Toxin/Analog | Channel Subtype | Apparent Affinity (Kd) / IC50 | Expression System | Reference |

| This compound (KTX) | Neuronal BKCa channels | 20 nM (Kd) | Helix pomatia neurons | [6] |

| Aam-KTX | Kv1.3 | 1.1 ± 0.02 nM (EC50) | Xenopus oocytes | |

| Aam-KTX | Kv1.2 | 10.4 ± 1.5 nM (EC50) | Xenopus oocytes | |

| Aam-KTX | Kv1.1 | Ineffective | Xenopus oocytes | |

| MeuTXKα1 | hKv1.3 | 2.36 ± 0.90 nM (IC50) | Xenopus oocytes | [5] |

| MeuTXKα1 | rKv1.1 | >3 µM | Xenopus oocytes | [5] |

Note: Data for Aam-KTX, a this compound analog, is included to demonstrate the selectivity profile within this toxin family.

Experimental Protocols

This section provides a detailed methodology for the application of this compound to potassium channel-expressing Xenopus oocytes using the Two-Electrode Voltage Clamp (TEVC) technique.

Protocol 1: Preparation of Xenopus Oocytes

-

Oocyte Harvesting: Surgically remove ovary lobes from a female Xenopus laevis frog anesthetized in an ice-water bath.

-

Defolliculation:

-